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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588451

ABSTRACT: This application note details the use of one-dimensional (1D) and two-dimensional
(2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation
of 13-Dehydroxyindaconitine, a complex diterpenoid alkaloid isolated from Aconitum species.
The protocols outlined herein provide a comprehensive workflow for researchers, scientists,
and drug development professionals engaged in the structural characterization of novel natural
products. A full assignment of the *H and 3C NMR spectra is presented, based on hypothetical
data derived from known structural analogs, and is supported by COSY, HSQC, HMBC, and
NOESY experiments.

Introduction

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid with the molecular formula
C34H47NOs and a molecular weight of 613.74 g/mol .[1] It belongs to the aconitine class of
alkaloids, which are known for their significant biological activities and complex chemical
structures. The precise determination of the three-dimensional structure of such molecules is
critical for understanding their structure-activity relationships (SAR) and for guiding further drug
development efforts. NMR spectroscopy is the most powerful technique for the unambiguous
structural elucidation of complex organic molecules in solution.[2] This document provides a
systematic approach to the structural characterization of 13-Dehydroxyindaconitine using a
suite of modern NMR experiments.
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Materials and Methods

2.1. Sample Preparation

A 5 mg sample of purified 13-Dehydroxyindaconitine was dissolved in 0.5 mL of deuterated
chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The
solution was transferred to a 5 mm NMR tube for analysis.

2.2. NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance Ill HD 600 MHz spectrometer equipped
with a cryoprobe. The sample temperature was maintained at 298 K. The following experiments
were performed:

'H NMR: A standard single-pulse experiment was used.

e 13C NMR: A proton-decoupled 3C NMR spectrum was acquired using the zgpg30 pulse
program.

e COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed to
establish *H-1H spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive gradient-enhanced
HSQC experiment was used to determine one-bond *H-13C correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment
was optimized for a long-range coupling constant of 8 Hz to establish two- and three-bond
1H-13C correlations.

 NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment with a mixing
time of 500 ms was performed to determine through-space proton-proton correlations,
providing insights into the stereochemistry of the molecule.

Results and Discussion

The complete assignment of the tH and 3C NMR spectra of 13-Dehydroxyindaconitine was
achieved through the combined analysis of 1D and 2D NMR data. The hypothetical chemical
shifts and key correlations are summarized in the tables below.
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3.1. Data Presentation

Disclaimer: The following *H and 3C NMR data are hypothetical and have been generated
based on the known structure of 13-Dehydroxyindaconitine and typical chemical shifts for
analogous diterpenoid alkaloids. This data is provided for illustrative purposes to demonstrate
the application of the described NMR protocols.

Table 1: Hypothetical *H and 3C NMR Data for 13-Dehydroxyindaconitine in CDCls at 600
MHz
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Key HMBC
... . Correlation

Position oC (ppm) OH (ppm) Multiplicity J (Hz)

s (from H to

C)

C-2, C-10, C-
1 83.5 3.85 d 8.5

11

C-1,C-3,C-
2 45.2 2.55 dd 8.5,6.0

4, C-10

C-2,C-4,C-
3 35.1 2.10,1.95 m -

5, C-18
4 39.0 - - - -

C-4, C-6, C-
5 48.5 2.30 d 6.5

10, C-18

C-5,C-7,C-
6 90.1 4.95 d 6.5

8, C-11

C-6, C-8, C-
7 50.1 2.90 t 6.0

17

C-7,C-9, C-
8 78.5 4.80 d 6.0

15, C-17

C-8, C-10, C-
9 49.5 3.15 d 6.5

11, C-14
10 41.5 - - - -
11 54.0 - - - -

C-11, C-13,
12 30.1 2.25,1.80 m -

C-14

C-12, C-14,
13 45.8 2.75 t 55

C-16

C-9, C-13, C-
14 82.1 4.20 d 55

15, C-16
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C-8, C-14, C-
15 38.2 2.45, 2.15 m -

16

C-13, C-15,
16 82.5 4.10 d 6.0

C-17

C-7,C-8, C-
17 61.5 4.30 d 6.0

11, C-16
18 78.0 3.35 S - C-3,C-4,C-5

C-11, N-
19 58.5 3.20, 2.95 m -

CH2CHs

C-19, N-
N-CH2CHs 48.9 2.85, 2.65 m -

CH2CHs
N-CH2CHs 13.5 1.10 t 7.2 N-CH2CHs
1-OCHs 56.2 3.30 S - C-1
6-OCHs 59.1 3.40 S - C-6
16-OCHs 56.5 3.25 S - C-16
18-OCHs 57.8 3.35 S - C-18
8-OAc 170.5 - - - -
8-OAc 21.4 2.05 S - 8-OAc
14-OBz 166.2 - - - -
14-0OBz 130.5 - - - -
14-OBz 129.8 8.05 d 7.5 14-OBz
14-OBz 128.6 7.45 t 7.5 14-0OBz
14-0OBz 133.2 7.60 t 7.5 14-0OBz

3.2. Structural Elucidation Workflow
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The structural elucidation of 13-Dehydroxyindaconitine followed a systematic workflow, as
depicted in the diagram below.

Workflow for Structural Elucidation of 13-Dehydroxyindaconitine
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Caption: Workflow for the structural elucidation of 13-Dehydroxyindaconitine.

3.3. Key 2D NMR Correlations
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The HMBC experiment was crucial for assembling the carbon skeleton of the molecule. Key
long-range correlations are illustrated in the diagram below.

Key HMBC Correlations for 13-Dehydroxyindaconitine
1-OCH3 (5 3.30) 8-OAc (5 2.05) H-Ar (5 8.05)

][] [
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C-11 (5 54.0) C-5(548.5) C-8(578.5) C-7(550.1) C-16 (5 82.5) C-1(5835) 8-OAc C=0 (5 170.5) 14-0Bz C=0 (5 166.2)

Click to download full resolution via product page
Caption: Key HMBC correlations establishing the connectivity of the carbon skeleton.

The NOESY spectrum provided critical information for determining the relative stereochemistry
of 13-Dehydroxyindaconitine. Significant through-space correlations are depicted below.

Key NOESY Correlations for 13-Dehydroxyindaconitine
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Caption: Key NOESY correlations indicating spatial proximity of protons.

Experimental Protocols

4.1. 1D *H NMR Spectroscopy

Pulse Program:zg30

e Solvent: CDCIs

e Temperature: 298 K

e Number of Scans (ns): 16

e Dummy Scans (ds): 4

e Acquisition Time (aq): 2.73 s

o Relaxation Delay (d1): 2.0 s

e Spectral Width (sw): 12 ppm

e Transmitter Frequency Offset (01p): 6.0 ppm

e Processing: Fourier transform, phase correction, and baseline correction.

4.2. 1D 3C NMR Spectroscopy

Pulse Program:zgpg30

Solvent: CDCIz

Temperature: 298 K

Number of Scans (ns): 1024

Dummy Scans (ds): 4
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e Acquisition Time (aq): 1.09 s

o Relaxation Delay (d1): 2.0 s

e Spectral Width (sw): 240 ppm

o Transmitter Frequency Offset (01p): 120 ppm

e Processing: Fourier transform with a line broadening of 1 Hz, phase correction, and baseline
correction.

4.3. 2D COSY Spectroscopy

e Pulse Program:cosygpmfqf

e Solvent: CDCIs

e Temperature: 298 K

e Number of Scans (ns): 8

e Dummy Scans (ds): 16

e Increments in F1 (td1): 512

o Data Points in F2 (td2): 2048

o Relaxation Delay (d1): 1.5 s

e Spectral Width (sw) in F1 and F2: 10 ppm

e Processing: Sine-bell window function in both dimensions, Fourier transform, and
symmetrization.

4.4, 2D HSQC Spectroscopy

e Pulse Program:hsgcedetgpsisp2.3

e Solvent: CDCls
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o Temperature: 298 K

¢ Number of Scans (ns): 16

e Dummy Scans (ds): 16

e Increments in F1 (td1): 256

e Data Points in F2 (td2): 2048

o Relaxation Delay (d1): 1.5s

e Spectral Width (sw) in F1 (33C): 160 ppm

e Spectral Width (sw) in F2 (*H): 10 ppm

e 1JCH Coupling Constant: 145 Hz

4.5. 2D HMBC Spectroscopy

Pulse Program:hmbcgplpndgf

e Solvent: CDCls

e Temperature: 298 K

e Number of Scans (ns): 32

e Dummy Scans (ds): 16

e Increments in F1 (td1): 512

e Data Points in F2 (td2): 2048

o Relaxation Delay (d1): 1.5 s

o Spectral Width (sw) in F1 (33C): 220 ppm

Processing: Qsine window function in both dimensions followed by Fourier transform.
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e Spectral Width (sw) in F2 (*H): 10 ppm
e Long-range *JCH Coupling Constant: 8 Hz
e Processing: Sine-bell window function in both dimensions followed by Fourier transform.

4.6. 2D NOESY Spectroscopy

Pulse Program:noesygpph

e Solvent: CDClz

e Temperature: 298 K

e Number of Scans (ns): 16

e Dummy Scans (ds): 16

e Increments in F1 (td1): 512

e Data Points in F2 (td2): 2048

o Relaxation Delay (d1): 1.5 s

e Mixing Time (d8): 500 ms

e Spectral Width (sw) in F1 and F2: 10 ppm

e Processing: Sine-bell window function in both dimensions, Fourier transform, and
symmetrization.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable
toolkit for the complete structural elucidation of complex natural products such as 13-
Dehydroxyindaconitine. The systematic application of the protocols and analytical workflow
detailed in this application note enables the unambiguous assignment of all proton and carbon
resonances and the determination of the relative stereochemistry of the molecule. This
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comprehensive structural information is fundamental for advancing the study of this and other
related alkaloids in the context of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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